molecular formula C19H19ClN4OS B2413664 (E)-3-(2-chlorophenyl)-N-(2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)thiazol-4-yl)ethyl)acrylamide CAS No. 1421586-77-7

(E)-3-(2-chlorophenyl)-N-(2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)thiazol-4-yl)ethyl)acrylamide

Cat. No.: B2413664
CAS No.: 1421586-77-7
M. Wt: 386.9
InChI Key: DJXCSYNBWFDPQO-BQYQJAHWSA-N
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Description

(E)-3-(2-chlorophenyl)-N-(2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)thiazol-4-yl)ethyl)acrylamide is a useful research compound. Its molecular formula is C19H19ClN4OS and its molecular weight is 386.9. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Insights

  • Synthesis Techniques : The compound is synthesized through various techniques, including reactions with hydrazines and other organic compounds. For instance, ethyl 4-[(E)-1-chloro-3-oxoprop-1-en-1-yl]-3,5-dimethyl-1H-pyrrole-2-carboxylate reacts with substituted hydrazines to give mixtures of regioisomeric 3- and 5-substituted pyrazoles under selective conditions (Mikhed’kina et al., 2009).

  • Structural Characterization : The compound and its derivatives have been characterized for their structure using techniques like single crystal diffraction, showing essential planar molecular structure apart from certain groups (Kariuki et al., 2021).

Potential Applications in Pharmacology and Biochemistry

  • Antimicrobial and Anticancer Properties : Novel pyrazole derivatives, including those similar to the target compound, have shown significant antimicrobial and anticancer activities, surpassing some reference drugs in efficacy (Hafez et al., 2016).

  • Molecular Docking and DFT Studies : Investigations into pyrimidiopyrazole derivatives, which are structurally related, have demonstrated significant in vitro antitumor activity and positive results in molecular docking studies, indicating potential applications in drug design (Fahim et al., 2019).

Applications in Materials Science

  • Corrosion Inhibition : Some compounds structurally related to the target compound have been investigated as corrosion inhibitors for metals in acidic media, demonstrating high inhibition efficiency and providing insights into their potential industrial applications (Saraswat & Yadav, 2020).

Properties

IUPAC Name

(E)-3-(2-chlorophenyl)-N-[2-[2-(3,5-dimethylpyrazol-1-yl)-1,3-thiazol-4-yl]ethyl]prop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19ClN4OS/c1-13-11-14(2)24(23-13)19-22-16(12-26-19)9-10-21-18(25)8-7-15-5-3-4-6-17(15)20/h3-8,11-12H,9-10H2,1-2H3,(H,21,25)/b8-7+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJXCSYNBWFDPQO-BQYQJAHWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2=NC(=CS2)CCNC(=O)C=CC3=CC=CC=C3Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=NN1C2=NC(=CS2)CCNC(=O)/C=C/C3=CC=CC=C3Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19ClN4OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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